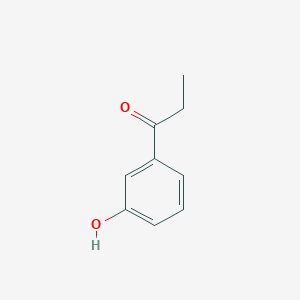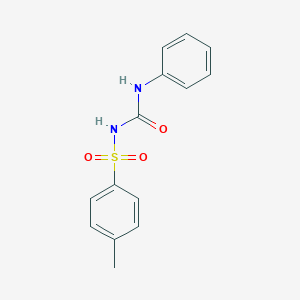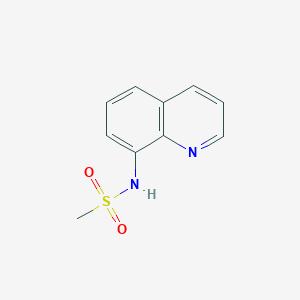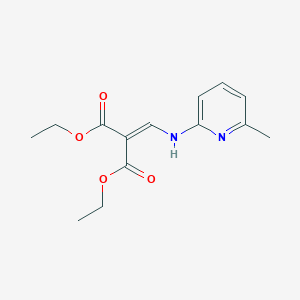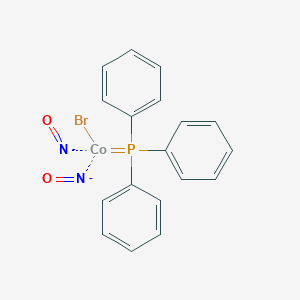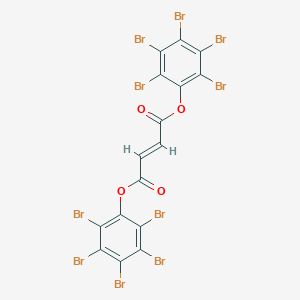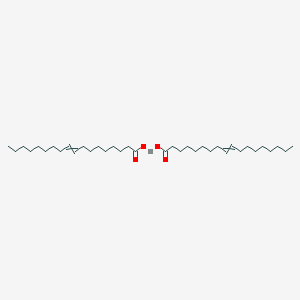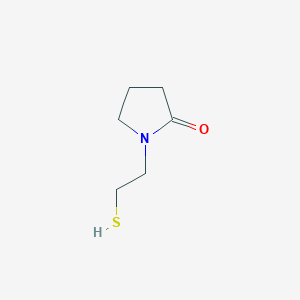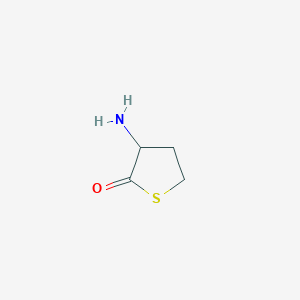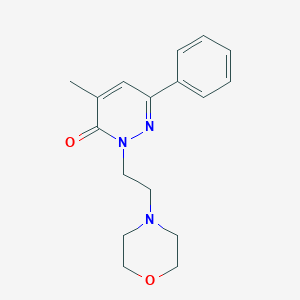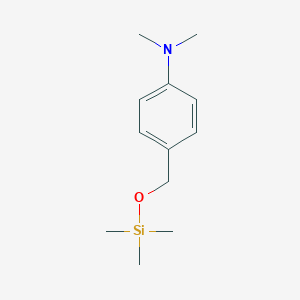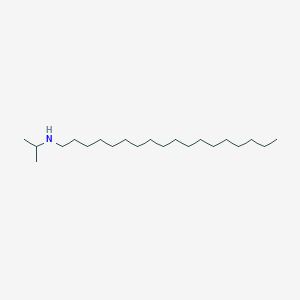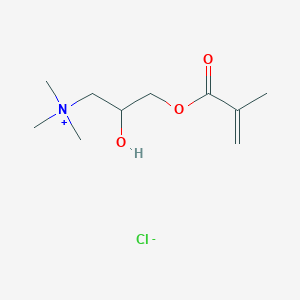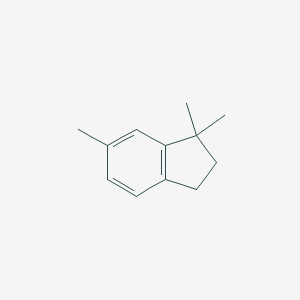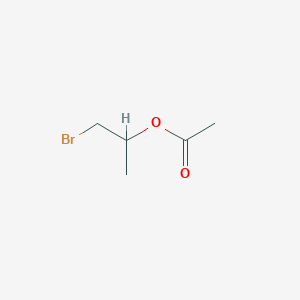
1-Bromopropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromopropan-2-yl acetate, also known as isopropyl acetate bromide, is a chemical compound with the molecular formula C5H9BrO2. It is commonly used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromopropan-2-yl acetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a leaving group in substitution reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Bromopropan-2-yl acetate are not well studied. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also a flammable liquid and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromopropan-2-yl acetate has several advantages and limitations for lab experiments. Its high reactivity makes it a useful intermediate in organic synthesis. However, its toxicity and flammability make it a hazardous compound to handle. Proper safety precautions should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the research on 1-Bromopropan-2-yl acetate. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a reagent in various chemical reactions. Additionally, the development of safer and more efficient synthesis methods for this compound is an important area of research.
Métodos De Síntesis
The synthesis of 1-Bromopropan-2-yl acetate can be achieved through the reaction of 1-Bromopropan-2-yl acetate alcohol with acetyl bromide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The yield of the reaction can be improved by using excess acetyl bromide and removing the by-products through distillation.
Aplicaciones Científicas De Investigación
1-Bromopropan-2-yl acetate is widely used as an intermediate in the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the production of drugs such as antihistamines, antibiotics, and anti-inflammatory agents. It is also used in the production of fragrances, flavors, and solvents.
Propiedades
Número CAS |
10299-39-5 |
|---|---|
Nombre del producto |
1-Bromopropan-2-yl acetate |
Fórmula molecular |
C5H9BrO2 |
Peso molecular |
181.03 g/mol |
Nombre IUPAC |
1-bromopropan-2-yl acetate |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)8-5(2)7/h4H,3H2,1-2H3 |
Clave InChI |
SCEJYSVXKXSPQV-UHFFFAOYSA-N |
SMILES |
CC(CBr)OC(=O)C |
SMILES canónico |
CC(CBr)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



